molecular formula C20H20O12S B584697 Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide CAS No. 1028964-64-8

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide

Cat. No.: B584697
CAS No.: 1028964-64-8
M. Wt: 484.428
InChI Key: ZHTVMOZPBFOELE-LTJXKHNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a sulfooxyphenyl group, and a carboxylic acid group. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Resveratrol 3-Sulfate-4’-glucuronide, also known as (3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid, is thought to have potentially valuable biological activities . It acts as an agonist of the adenosine A3 receptor, particularly in high concentrations, resulting in apoptosis in human colon cancer cells .

Biochemical Pathways

The compound is involved in several biochemical pathways. It has been associated with the activation of adenosine receptors located on cancer cells, ultimately triggering apoptosis . Furthermore, it has been linked to the stimulation of antioxidant enzymes, leading to a reduction in ROS levels .

Pharmacokinetics

Resveratrol and its major conjugates, including Resveratrol 3-Sulfate-4’-glucuronide, are extensively metabolized in the liver and intestine. Large doses of resveratrol can result in high micromolar levels of its sulfate and glucuronide conjugates in the circulation, due to the high presystemic metabolism of the parent polyphenol . After administration, resveratrol and its three major conjugates accounted for 40 to 55% of the dose in urine, consistent with a high extent of absorption .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. It has been associated with potential antiproliferative properties, in common with resveratrol itself . It also demonstrates anticancer effects by activating adenosine receptors located on cancer cells, ultimately triggering apoptosis .

Action Environment

The action, efficacy, and stability of Resveratrol 3-Sulfate-4’-glucuronide can be influenced by various environmental factors. For instance, the stability of the glucuronides in aqueous solution shows remarkable differences, especially in the ready E/Z isomerisation of the 3-glucuronide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide involves several steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. The process typically starts with the preparation of the oxane ring, followed by the introduction of the phenoxy and sulfooxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or biocatalytic processes. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenoxy and sulfooxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes

Scientific Research Applications

Chemistry

In chemistry, Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe or a therapeutic agent. Its multiple functional groups enable interactions with various biological targets, making it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique structure allows for the creation of materials with improved stability, durability, and functionality.

Comparison with Similar Compounds

Similar Compounds

    (3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid: Lacks the sulfooxy group, which may affect its solubility and reactivity.

    (3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-methoxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid: Contains a methoxy group instead of a hydroxy group, altering its electronic properties and potential interactions.

Uniqueness

The presence of the sulfooxy group in Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide makes it unique compared to similar compounds. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it a valuable tool for various scientific applications.

Properties

IUPAC Name

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O12S/c21-12-7-11(8-14(9-12)32-33(27,28)29)2-1-10-3-5-13(6-4-10)30-20-17(24)15(22)16(23)18(31-20)19(25)26/h1-9,15-18,20-24H,(H,25,26)(H,27,28,29)/b2-1+/t15?,16-,17?,18?,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTVMOZPBFOELE-LTJXKHNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.